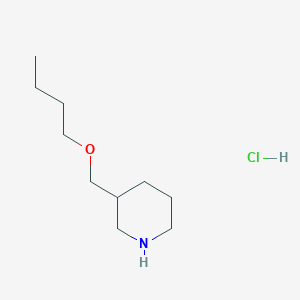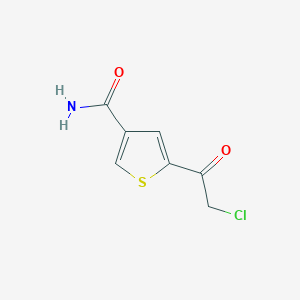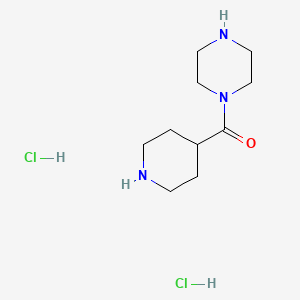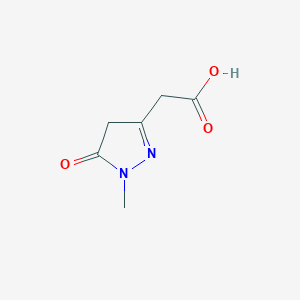
3-(Butoxymethyl)piperidine hydrochloride
Descripción general
Descripción
“3-(Butoxymethyl)piperidine hydrochloride” is a piperidine derivative with a molecular weight of 207.75 and a molecular formula of C10H22ClNO . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-(Butoxymethyl)piperidine hydrochloride” consists of a piperidine ring with a butoxymethyl group attached . The exact structure analysis was not found in the retrieved papers.Physical And Chemical Properties Analysis
“3-(Butoxymethyl)piperidine hydrochloride” is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 207.74 .Aplicaciones Científicas De Investigación
Pharmacological Studies
3-(Butoxymethyl)piperidine hydrochloride has been implicated in various pharmacological studies. For instance, it's a structural component in the study of MK‐383 (L‐tyrosine, N‐n‐butylsulfonyl)‐O‐[4‐butyl(4‐piperidinyl)], a potent and specific platelet fibrinogen receptor antagonist. This compound may be useful in preventing occlusive thrombus formation in blood vessels. The pharmacokinetics and pharmacodynamics of MK‐383 have been thoroughly investigated in healthy men, revealing its potential for inhibiting platelet function and extending baseline bleeding time when administered by constant infusions (Barrett et al., 1994).
Metabolism and Toxicity Studies
The compound has also been part of metabolic and toxicity studies, especially in relation to its structural similarity with other piperidine derivatives. For example, a study on the metabolic fate of irinotecan, a drug hydrolyzed to form various metabolites including piperidine derivatives, showed how metabolism and the formation of specific metabolites correlate with drug-induced toxicity like diarrhea (Gupta et al., 1994). Additionally, the metabolism of 3-methoxyphencyclidine (3-MeO-PCP), a compound related to the phencyclidine family and containing a piperidine ring, was studied, highlighting the role of piperidine derivatives in the pharmacokinetics and pharmacodynamics of psychoactive substances (Ameline et al., 2018).
Neuropharmacological Research
3-(Butoxymethyl)piperidine hydrochloride might also play a role in neuropharmacological research. Piperidine, a related compound, has been used to study sleep-related and insulin-induced growth hormone secretion, indicating the significance of piperidine structures in studying neurotransmitter systems and hormonal responses (Mendelson et al., 1981).
Direcciones Futuras
Piperidine derivatives play a significant role in the pharmaceutical industry, and their synthesis has been a crucial part of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating the ongoing interest in this field . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Butoxymethyl)piperidine hydrochloride”, is an important task for future research .
Propiedades
IUPAC Name |
3-(butoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-7-12-9-10-5-4-6-11-8-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYKVSQTBBKQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Butoxymethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)


![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)



![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)